molecular formula C17H24N4O2 B5491666 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide

4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide

Cat. No. B5491666
M. Wt: 316.4 g/mol
InChI Key: IUVDKRDGWRYZNI-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains functional groups such as hydroxyl, methylbutyl, and triazole . It’s likely to be part of a larger class of compounds known as triazole derivatives .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized successfully . The synthesis process typically involves several steps and the use of various reagents .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR and MS analysis . These techniques allow for the identification of the different functional groups present in the molecule .

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Future Directions

The future research directions could involve further synthesis and characterization of this compound, investigation of its biological activity, and exploration of its potential applications, particularly in the field of medicine .

properties

IUPAC Name

4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-12-19-15(21-20-12)9-11-18-16(22)14-6-4-13(5-7-14)8-10-17(2,3)23/h4-7,23H,8-11H2,1-3H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVDKRDGWRYZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCNC(=O)C2=CC=C(C=C2)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxy-3-methylbutyl)-N-[2-(5-methyl-4H-1,2,4-triazol-3-YL)ethyl]benzamide

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